![molecular formula C35H50O4 B14251789 4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate CAS No. 345966-31-6](/img/structure/B14251789.png)
4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two undec-10-en-1-yl groups attached to a phenyl and benzoate moiety, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 11-bromo-1-undecene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for an extended period to ensure complete conversion . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the undec-10-en-1-yl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl and benzoate groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the phenyl and benzoate groups.
Aplicaciones Científicas De Investigación
4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of liquid crystal elastomers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate depends on its application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The undec-10-en-1-yl groups can insert into lipid bilayers, affecting membrane fluidity and permeability. In material science, the compound’s structure allows it to form ordered phases, contributing to the properties of liquid crystal elastomers.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(6-methyloctyl)oxy]phenyl 4-(undec-10-en-1-yloxy)benzoate
- 4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile
- 4-(undec-10-en-1-yloxy)phenyl 4-[(2-fluorooctyl)oxy]benzoate
Uniqueness
4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate is unique due to its dual undec-10-en-1-yl groups, which impart specific physical and chemical properties. These groups enhance the compound’s ability to interact with lipid bilayers and form ordered phases in liquid crystal materials, making it valuable for various applications .
Propiedades
Número CAS |
345966-31-6 |
|---|---|
Fórmula molecular |
C35H50O4 |
Peso molecular |
534.8 g/mol |
Nombre IUPAC |
(4-undec-10-enoxyphenyl) 4-undec-10-enoxybenzoate |
InChI |
InChI=1S/C35H50O4/c1-3-5-7-9-11-13-15-17-19-29-37-32-23-21-31(22-24-32)35(36)39-34-27-25-33(26-28-34)38-30-20-18-16-14-12-10-8-6-4-2/h3-4,21-28H,1-2,5-20,29-30H2 |
Clave InChI |
IFHXMSWKNJKDOW-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


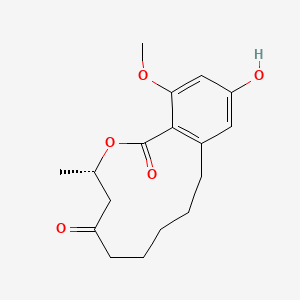
![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)

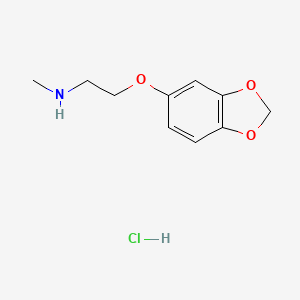
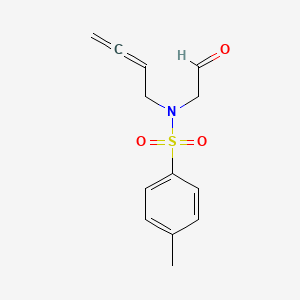
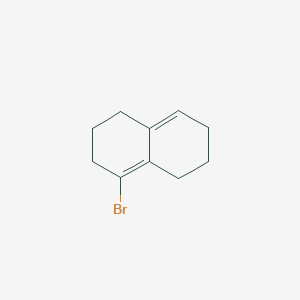


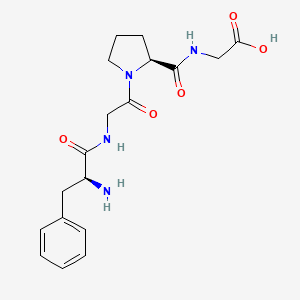
![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)
